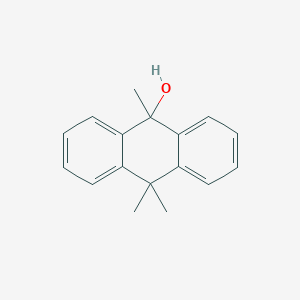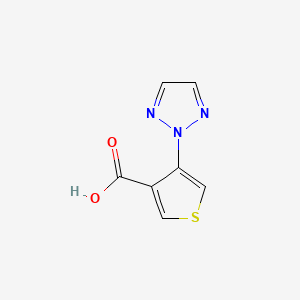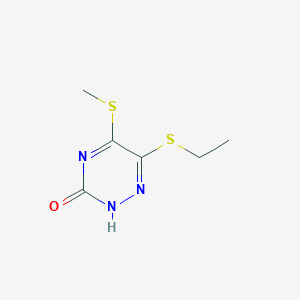
9,10,10-Trimethyl-9,10-dihydroanthracen-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10,10-trimethylanthracen-9-ol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-trimethylanthracen-9-ol typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst. The hydroxyl group can be introduced through subsequent oxidation or hydroxylation reactions .
Industrial Production Methods
Industrial production of 9,10,10-trimethylanthracen-9-ol may involve large-scale Friedel-Crafts alkylation followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
9,10,10-trimethylanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated or nitro-substituted anthracenes.
Wissenschaftliche Forschungsanwendungen
9,10,10-trimethylanthracen-9-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 9,10,10-trimethylanthracen-9-ol involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various photophysical and photochemical effects, such as fluorescence and energy transfer. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-dimethylanthracene: Lacks the hydroxyl group but shares similar photophysical properties.
9,10-dihydroxyanthracene: Contains two hydroxyl groups, leading to different reactivity and applications.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties.
Uniqueness
9,10,10-trimethylanthracen-9-ol is unique due to the presence of both methyl and hydroxyl groups, which confer specific reactivity and photophysical properties. This combination makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
18259-47-7 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
9,10,10-trimethylanthracen-9-ol |
InChI |
InChI=1S/C17H18O/c1-16(2)12-8-4-6-10-14(12)17(3,18)15-11-7-5-9-13(15)16/h4-11,18H,1-3H3 |
InChI-Schlüssel |
GMXHMSOVJWDYES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















